(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene
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Overview
Description
(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene involves multiple steps, typically starting with simpler organic molecules. The process often includes chlorination reactions under controlled conditions to introduce the chlorine atoms at specific positions on the tetracyclic framework. The reaction conditions usually involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates. This ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce partially dechlorinated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activity. Its interactions with various biomolecules are of interest, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating certain diseases, particularly those involving abnormal cell growth and proliferation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application, but common targets include enzymes involved in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4R,6S,8S,9R)-1,9,10,11,12,12-hexachloro-4-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene
- (1S,2R,4R,6S,8S,9R)-4-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene-3,7-dione
- (1S,2R,4R,6S,7S,8S,9R)-7-[tert-butyl(dimethyl)silyl]oxy-2-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-en-3-one
Uniqueness
The uniqueness of (1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene lies in its specific arrangement of chlorine atoms and its tetracyclic structure. This configuration imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
25967-06-0 |
---|---|
Molecular Formula |
C11H8Cl6O |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene |
InChI |
InChI=1S/C11H8Cl6O/c12-7-8(13)10(15)4-2-6-5(18-6)1-3(4)9(7,14)11(10,16)17/h3-6H,1-2H2/t3-,4+,5-,6+,9-,10+ |
InChI Key |
QVZLFPOSNZQZIZ-GNCAWYMNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](C[C@H]3[C@@H]1O3)[C@@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Synonyms |
HEOM |
Origin of Product |
United States |
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